N-(4-ethyl-1,3-benzothiazol-2-yl)-4-fluorobenzamide
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Overview
Description
Molecular Structure Analysis
The molecular structure of “N-(4-ethyl-1,3-benzothiazol-2-yl)-4-fluorobenzamide” would consist of a benzothiazole ring substituted with an ethyl group at the 4-position and a fluorobenzamide group at the 2-position.Chemical Reactions Analysis
The chemical reactions of “this compound” would depend on the specific conditions and reagents used. Benzothiazoles are known to undergo a variety of chemical reactions, including electrophilic substitution, nucleophilic substitution, and addition reactions.Scientific Research Applications
Anticancer Properties
Research has demonstrated the synthesis and evaluation of various benzothiazole derivatives, including compounds closely related to N-(4-ethyl-1,3-benzothiazol-2-yl)-4-fluorobenzamide, showing potent in vitro biological properties against certain cancer cell lines. One study highlights the synthesis of fluorinated 2-(4-aminophenyl)benzothiazoles, which exhibited cytotoxicity in sensitive human breast cancer cell lines but were inactive against prostate, nonmalignant breast, and colon cells. The most effective compound was 2-(4-amino-3-methylphenyl)-5-fluorobenzothiazole, which did not produce exportable metabolites in the presence of sensitive cells, indicating a targeted antitumor effect (Hutchinson et al., 2001).
Another study synthesized benzothiazole acylhydrazones and evaluated their anticancer activity against various cancer cell lines. Selected compounds showed promising inhibitory effects on DNA synthesis in cancer cells, suggesting potential as anticancer agents (Osmaniye et al., 2018).
Pharmaceutical Development
The development of amino acid prodrugs of antitumor 2-(4-aminophenyl)benzothiazoles was reported to overcome limitations posed by drug lipophilicity. Water-soluble prodrugs showed potential for clinical evaluation due to their ability to rapidly revert to their parent compound in vivo, indicating a promising strategy for enhancing drug delivery and therapeutic efficacy (Bradshaw et al., 2002).
Mechanism of Action
The mechanism of action of “N-(4-ethyl-1,3-benzothiazol-2-yl)-4-fluorobenzamide” is not known as it is a novel compound that has not been studied extensively.
Safety and Hazards
Properties
IUPAC Name |
N-(4-ethyl-1,3-benzothiazol-2-yl)-4-fluorobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13FN2OS/c1-2-10-4-3-5-13-14(10)18-16(21-13)19-15(20)11-6-8-12(17)9-7-11/h3-9H,2H2,1H3,(H,18,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BMXXWZSNMDQFAU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C2C(=CC=C1)SC(=N2)NC(=O)C3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13FN2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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